1,3-Oxathiolan-2-one Enables Ring-Opening Polymerization Unattainable with Thiolane
In cationic ring-opening polymerization (CROP), the five-membered cyclic sulfide thiolane lacks sufficient ring strain to undergo polymerization. In contrast, 1,3-oxathiolan-2-one, a five-membered O,S-heterocycle, does possess enough ring strain to be polymerized via CROP [1]. This represents a fundamental difference in polymerizability, as the O,S-cyclic carbonate structure is a prerequisite for the formation of polythiocarbonate chains under these conditions.
| Evidence Dimension | Polymerizability via Cationic Ring-Opening Polymerization (CROP) |
|---|---|
| Target Compound Data | Polymerizable |
| Comparator Or Baseline | Thiolane: Not polymerizable |
| Quantified Difference | Binary (polymerizable vs. not polymerizable) |
| Conditions | Cationic ring-opening polymerization conditions (as reviewed in standard polymer chemistry texts) |
Why This Matters
Procurement of 1,3-oxathiolan-2-one is essential for any research or industrial process requiring the synthesis of sulfur-containing polymers via CROP, as the direct analog thiolane is non-functional in this application.
- [1] McGrath, J.E., ed. Ring-Opening Polymerization: Kinetics, Mechanisms, and Synthesis. ACS Symposium Series, 1985, 286, Chapter 1. Cited in: Cationic Ring-opening Polymerization: Sulfides. ScienceDirect Reference Work. View Source
